molecular formula C20H21NO B2984753 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one CAS No. 2310041-58-6

1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one

Cat. No.: B2984753
CAS No.: 2310041-58-6
M. Wt: 291.394
InChI Key: JCQLMEJEXQWVQY-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one is a complex organic compound known for its unique bicyclic structure. The compound features a naphthalene ring attached to an azabicyclo[3.2.1]octane moiety. This combination imparts specific physical and chemical properties, making it a subject of interest in various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one typically involves several steps:

  • Formation of the Azabicyclo[3.2.1]octane Moiety: : This is usually achieved through a cycloaddition reaction starting from a simple precursor like an unsaturated amine or ketone.

  • Naphthalene Integration: : The naphthalene ring is introduced via electrophilic aromatic substitution, often using a naphthalenyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

While detailed industrial production methods are proprietary, general approaches include optimizing reaction conditions for large-scale reactions, such as enhancing the yield and purity through process control, temperature management, and purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, where the methylene group might be converted to a carbonyl group under strong oxidative conditions.

  • Reduction: : Reduction processes typically target the ketone functionality, converting it to an alcohol.

  • Substitution: : The compound can participate in various substitution reactions, particularly on the naphthalene ring or the methylene group adjacent to the nitrogen.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate, chromium trioxide.

  • Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Halides, sulfonyl chlorides, and base catalysts for nucleophilic substitution.

Major Products

The major products from these reactions vary:

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of secondary alcohols.

  • Substitution: : Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry

  • Synthesis of Complex Molecules: : Used as an intermediate in the synthesis of complex organic compounds.

  • Material Science:

Biology and Medicine

  • Pharmacology: : Investigated for its potential binding to specific receptors or enzymes, affecting neurological or metabolic pathways.

  • Biological Probes: : Used in studies to probe biological processes due to its unique structure.

Industry

  • Catalysts: : May serve as a catalyst or catalyst precursor in industrial chemical reactions.

  • Performance Chemicals: : Utilized in formulations requiring specific physical or chemical properties.

Mechanism of Action

The mechanism by which 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one exerts its effects depends on its interaction with molecular targets:

  • Molecular Targets: : Enzymes, receptors, or DNA.

  • Pathways Involved: : Varies based on its application, but may include signaling pathways in cells, enzyme inhibition or activation, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Naphthalen-1-yl)-2-(pyrrolidin-2-yl)ethanone

  • 1-(Naphthalen-1-yl)-2-(piperidin-2-yl)ethanone

  • 1-(Naphthalen-1-yl)-2-(azetidin-2-yl)ethanone

Unique Aspects

Compared to these similar compounds, 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one stands out due to:

  • Bicyclic Structure: : Adds rigidity and affects the compound’s interaction with biological targets.

  • Reactivity: : The presence of the methylene group and naphthalene ring allows for diverse chemical modifications.

This compound's unique structural features and reactivity make it a versatile player in chemical synthesis and potential biomedical applications.

Properties

IUPAC Name

1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-naphthalen-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-14-11-17-9-10-18(12-14)21(17)20(22)13-16-7-4-6-15-5-2-3-8-19(15)16/h2-8,17-18H,1,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQLMEJEXQWVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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